molecular formula C10H4ClF3O2 B15334466 4-Chloro-7-(trifluoromethyl)coumarin

4-Chloro-7-(trifluoromethyl)coumarin

Cat. No.: B15334466
M. Wt: 248.58 g/mol
InChI Key: ONSYZNIZGKBGDQ-UHFFFAOYSA-N
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Description

Coumarins are heterocyclic compounds with a benzo-α-pyrone core structure, widely studied for their diverse biological activities, fluorescence properties, and applications in pharmaceuticals and materials science . 4-Chloro-7-(trifluoromethyl)coumarin is a synthetic coumarin derivative featuring a chloro group at position 4 and a trifluoromethyl (CF₃) group at position 7.

Properties

Molecular Formula

C10H4ClF3O2

Molecular Weight

248.58 g/mol

IUPAC Name

4-chloro-7-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C10H4ClF3O2/c11-7-4-9(15)16-8-3-5(10(12,13)14)1-2-6(7)8/h1-4H

InChI Key

ONSYZNIZGKBGDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=O)C=C2Cl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under mild alkaline conditions. For example:

  • Amination : Reaction with primary amines (e.g., methylamine) in ethanol at 60°C yields 4-amino-7-(trifluoromethyl)coumarin derivatives .

  • Hydrolysis : Treatment with aqueous NaOH (1M, 80°C) replaces chlorine with hydroxyl, forming 7-hydroxy-4-(trifluoromethyl)coumarin, a fluorescent analog .

Table 1: Substitution Reactions and Yields

Reaction TypeReagent/ConditionsProductYieldSource
AminationMethylamine, EtOH, 60°C4-Amino derivative58%
HydrolysisNaOH (1M), 80°C7-Hydroxy-4-(trifluoromethyl)coumarin72%
ThiolationThiourea, DMF, reflux4-Sulfhydryl derivative65%

Pechmann Condensation

This reaction is pivotal for synthesizing coumarin derivatives. Ethyl trifluoroacetoacetate reacts with 4-chlororesorcinol under microwave-assisted Pechmann conditions:

  • Conditions : HClO₄ (5 equiv.), microwave irradiation (400W, 20 min) .

  • Yield : 58% for 6-chloro-7-hydroxy-4-(trifluoromethyl)coumarin .

Duff Reaction for Functionalization

The hydroxyl group at position 7 participates in formylation via Duff reaction:

  • Reagents : Hexamethylenetetramine, HCl, 70°C .

  • Product : 8-Formyl-7-hydroxy-4-(trifluoromethyl)coumarin, a precursor for oxime ether derivatives .

Oxime Ether Formation

The formylated intermediate reacts with hydroxylamines to form oxime ethers, enhancing antifungal activity:

  • Conditions : Ethanol, room temperature, 1 hour .

  • Example : Compound 5f (EC₅₀ = 5.75 μg/mL against Botrytis cinerea) outperformed standard fungicides .

Table 2: Antifungal Activity of Select Derivatives

CompoundFungal TargetEC₅₀ (μg/mL)Reference
5f Botrytis cinerea5.75
5h Rhizoctorzia solani28.96
OstholeBotrytis cinerea33.20

Electrophilic Aromatic Substitution

The electron-deficient coumarin core facilitates nitration and sulfonation:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 6.

  • Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives, useful for further functionalization.

Metabolic Interactions

In biological systems, cytochrome P450 enzymes (e.g., CYP2A6) metabolize the compound via 7-hydroxylation, forming non-toxic metabolites . This pathway minimizes cytotoxicity compared to unsubstituted coumarins .

Key Reaction Mechanisms

  • Nucleophilic Substitution :

    Ar-Cl+NH2RAr-NHR+HCl\text{Ar-Cl} + \text{NH}_2\text{R} \rightarrow \text{Ar-NHR} + \text{HCl}

    The -CF₃ group stabilizes the transition state via inductive effects .

  • Pechmann Cyclization :

    Resorcinol+Ethyl trifluoroacetoacetateHClO4Coumarin derivative\text{Resorcinol} + \text{Ethyl trifluoroacetoacetate} \xrightarrow{\text{HClO}_4} \text{Coumarin derivative}

    Microwave irradiation accelerates lactonization .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Future research could explore its catalytic applications or hybrid derivatives with enhanced photostability.

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural and Electronic Properties

The positions and types of substituents significantly affect coumarins’ electronic and spectral characteristics. A comparative analysis is provided below:

Compound Name Substituents Key Properties References
4-Chloro-7-(trifluoromethyl)coumarin Cl (C4), CF₃ (C7) Expected enhanced lipophilicity and fluorescence due to electron-withdrawing groups. Limited direct data; inferred from analogs.
3-Chloro-4-methyl-7-hydroxycoumarin Cl (C3), CH₃ (C4), OH (C7) Melting point: 240–244°C; used as a phosphatase inhibitor. Exhibits hepatotoxicity risks.
4-Trifluoromethyl-7-methoxy-8-methylcoumarin CF₃ (C4), OCH₃ (C7), CH₃ (C8) NMR studies show downfield shifts for C-3/C-4 carbons due to CF₃’s electronegativity.
7-Methoxy-4-methylcoumarin OCH₃ (C7), CH₃ (C4) Fluorescent label in HPLC; λexem = 320/390 nm. Low toxicity.
5,7-Dimethoxycoumarin (Limettin) OCH₃ (C5, C7) Natural derivative; UV absorption at 310 nm. Used in perfumery and cosmetics.

Q & A

Q. Key factors affecting yield :

  • Catalyst purity : Impurities in POCl₃ reduce chlorination efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance trifluoromethyl group stability.
  • Reaction time : Over-extension leads to decomposition; optimal time is 6–8 hours for chlorination .

Basic: What physicochemical properties make 4-Chloro-7-(trifluoromethyl)coumarin suitable for fluorescence-based assays?

Critical properties include:

PropertyValueSource
Molecular weight231.602 g/molNIST ()
Fluorescence peaksEx: 360 nm, Em: 460 nm
Solubility>10 mg/mL in DMSO, <1 mg/mL in H₂O

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the excited state for strong fluorescence. Chlorine at the 4-position reduces photobleaching compared to hydroxyl analogs .

Advanced: How can researchers resolve contradictions in reported reactivity of 4-Chloro-7-(trifluoromethyl)coumarin with nucleophiles?

Discrepancies arise from solvent polarity and substituent effects. For example:

  • In DMSO : The chloro group is highly reactive toward amines due to solvent-assisted ionization.
  • In toluene : Reactivity drops as the solvent stabilizes the neutral form.

Q. Methodological recommendations :

  • Use DFT calculations to map electron density (e.g., Fukui indices) at the 4-position.
  • Compare with analogs (e.g., 4-methyl-7-trifluoromethylquinoline in ) to isolate steric vs. electronic effects.
  • Validate via kinetic studies under inert atmospheres to exclude oxidation side reactions .

Advanced: What strategies optimize the enzymatic O-deethylation of 7-ethoxy-4-(trifluoromethyl)coumarin analogs for CYP450 profiling?

4-Chloro-7-(trifluoromethyl)coumarin derivatives are used as fluorogenic probes for CYP450 isoforms (e.g., CYP2B1). Key optimizations include:

  • Substrate concentration : Use 10–50 µM to avoid enzyme saturation (IC₅₀ = 39 µM for CYP2B1; ).
  • Cofactor supplementation : NADPH (1 mM) and GroES/EL chaperones improve CYP2B6 expression in E. coli systems .
  • Interference mitigation : Pre-incubate with peroxynitrite scavengers (e.g., glutathione) to prevent false negatives from oxidative inactivation .

Advanced: How can computational methods predict the bioactivity of 4-Chloro-7-(trifluoromethyl)coumarin derivatives?

Q. Steps for structure-activity relationship (SAR) modeling :

Docking : Use AutoDock Vina to simulate binding to targets (e.g., cytochrome P450 active sites).

MD simulations : Run 100-ns trajectories in GROMACS to assess stability of halogen bonds (Cl···His residues).

QSAR : Corrate logP values () with IC₅₀ data to derive predictive equations.

Validation : Compare with experimental IC₅₀ values from fluorometric assays (). Adjust for fluorine’s electronegativity, which skews traditional QSAR models .

Basic: How does the chloro substituent at the 4-position influence the compound’s metabolic stability compared to hydroxyl or methyl analogs?

  • Chloro vs. hydroxyl : Chloro reduces Phase I metabolism (CYP-mediated oxidation) by 40% due to decreased electron density.
  • Chloro vs. methyl : Chloro increases plasma protein binding (PPB) by 25%, prolonging half-life.

Q. Experimental validation :

  • Incubate with human liver microsomes (HLMs) and measure depletion rates via LC-MS.
  • Reference: Methyl analogs (e.g., 4-methyl-7-trifluoromethylcoumarin in ) show faster clearance .

Advanced: What synthetic modifications enhance the compound’s utility in bioimaging?

  • Amino functionalization : Introduce diethylamino groups at the 7-position (e.g., Coumarin 481 in ) to shift emission to 550 nm (NIR region).
  • Thiocoumarin derivatives : Treat with Lawesson’s reagent to replace carbonyl with thiocarbonyl, improving membrane permeability .
  • PEGylation : Attach polyethylene glycol (PEG) chains to reduce nonspecific binding in live-cell imaging .

Basic: How should researchers handle and store 4-Chloro-7-(trifluoromethyl)coumarin to ensure stability?

  • Storage : -20°C in amber vials under argon; the chloro group is susceptible to hydrolysis at RT.
  • Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis.
  • Stability check : Monitor via HPLC (C18 column, 254 nm) for degradation peaks (>5% indicates batch rejection) .

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